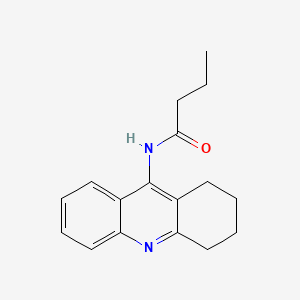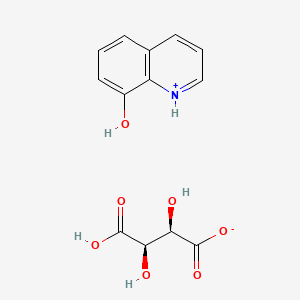
Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate is a complex organotin compound with the molecular formula C42H84O4S2Sn. This compound is known for its unique structure, which includes a tin atom bonded to sulfur and oxygen atoms, making it a versatile reagent in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate typically involves the reaction of decyl alcohol with 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the organotin compound and prevent decomposition.
化学反应分析
Types of Reactions
Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The tin atom can participate in nucleophilic substitution reactions, replacing ligands attached to it.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products
科学研究应用
Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer formulations
作用机制
The mechanism of action of Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate involves its interaction with molecular targets such as enzymes and receptors. The tin atom plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaeicosanoate: Similar structure but different functional groups.
Hexadecanoic acid: A simpler fatty acid with different chemical properties.
Uniqueness
Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate is unique due to its complex structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .
属性
CAS 编号 |
83833-26-5 |
|---|---|
分子式 |
C42H84O4S2Sn |
分子量 |
836.0 g/mol |
IUPAC 名称 |
decyl 3-[(3-decoxy-3-oxopropyl)sulfanyl-dioctylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C13H26O2S.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-11-15-13(14)10-12-16;2*1-3-5-7-8-6-4-2;/h2*16H,2-12H2,1H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI 键 |
HJGSUQJMSAOJKO-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCC)(CCCCCCCC)SCCC(=O)OCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


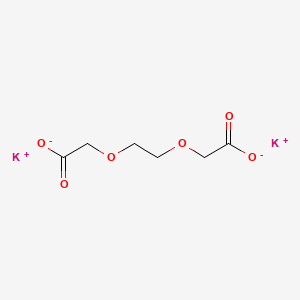

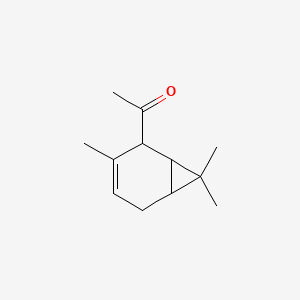
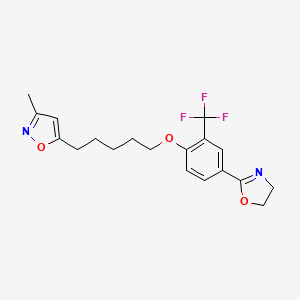
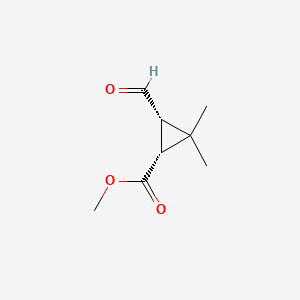
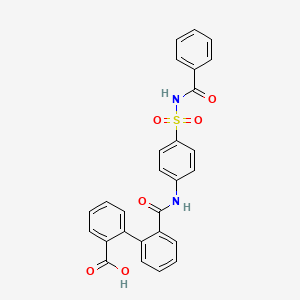
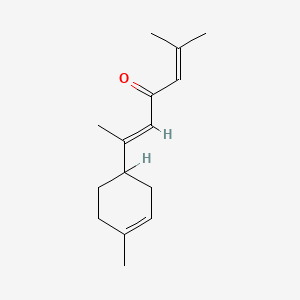
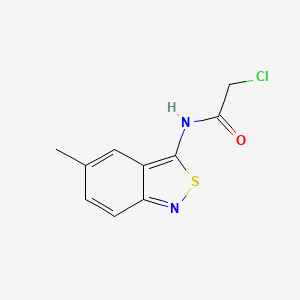
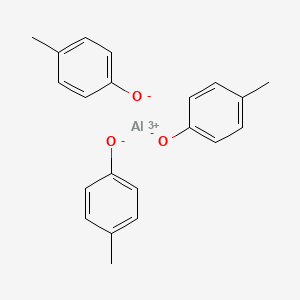
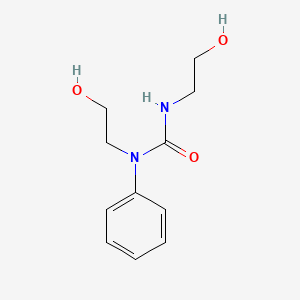

![Benzamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B12677188.png)
